molecular formula C36H51O4P B3055180 Bis(nonylphenyl) phenyl phosphate CAS No. 63302-94-3

Bis(nonylphenyl) phenyl phosphate

Cat. No.: B3055180
CAS No.: 63302-94-3
M. Wt: 578.8 g/mol
InChI Key: FTSMGZRCWLCYHC-UHFFFAOYSA-N
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Description

Bis(nonylphenyl) phenyl phosphate is an organophosphate compound widely used as an antioxidant and stabilizer in various industrial applications. It is known for its effectiveness in preventing the degradation of polymers and other materials, making it a valuable additive in the production of plastics, lubricants, and other synthetic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(nonylphenyl) phenyl phosphate typically involves the reaction of nonylphenol with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then further reacted with phenol to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed under controlled conditions. The process involves continuous monitoring of temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is then purified through distillation or crystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Bis(nonylphenyl) phenyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bis(nonylphenyl) phenyl phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(nonylphenyl) phenyl phosphate involves its ability to inhibit oxidative degradation processes. The compound acts as a free radical scavenger, neutralizing reactive oxygen species and preventing the breakdown of polymers and other materials. This antioxidant activity is primarily due to the presence of phenolic groups, which can donate hydrogen atoms to neutralize free radicals .

Comparison with Similar Compounds

Uniqueness: Bis(nonylphenyl) phenyl phosphate is unique due to its specific combination of nonylphenyl and phenyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in stabilizing a wide range of materials, from hydrophobic polymers to more polar substances .

Properties

IUPAC Name

bis(2-nonylphenyl) phenyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H51O4P/c1-3-5-7-9-11-13-16-24-32-26-20-22-30-35(32)39-41(37,38-34-28-18-15-19-29-34)40-36-31-23-21-27-33(36)25-17-14-12-10-8-6-4-2/h15,18-23,26-31H,3-14,16-17,24-25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSMGZRCWLCYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H51O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63302-94-3
Record name Phosphoric acid, bis(nonylphenyl) phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063302943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(nonylphenyl) phenyl phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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